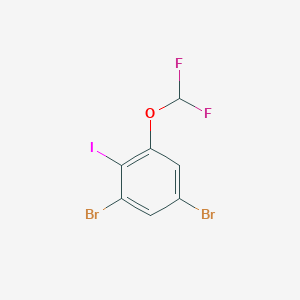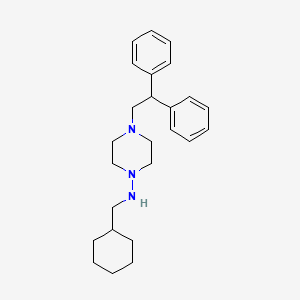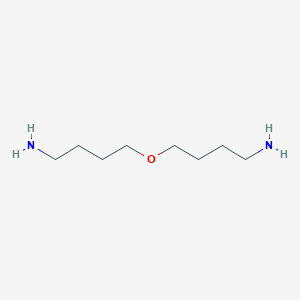
4,4'-Oxybis(butan-1-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Oxybis(butan-1-amine):
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis(butan-1-amine) typically involves the following steps:
Reductive Amination: The process begins with the reductive amination of 4-methoxy phenyl acetone with aqueous ethylamine in the presence of sodium borohydride. This reaction yields an intermediate compound.
Reaction with Bromo Butanol: The intermediate is then reacted with bromo butanol to form another intermediate.
Industrial Production Methods
Industrial production methods for 4,4’-Oxybis(butan-1-amine) are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Oxybis(butan-1-amine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
4,4’-Oxybis(butan-1-amine) has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and polyurethanes.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.
Biological Research: It is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industrial Applications: The compound is used in the production of adhesives, coatings, and sealants.
Mecanismo De Acción
The mechanism of action of 4,4’-Oxybis(butan-1-amine) involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ether linkage provides flexibility to the molecule, allowing it to fit into different binding sites.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Oxybis(benzenamine): This compound has a similar ether linkage but with benzene rings instead of butyl groups.
4,4’-Diaminodiphenyl ether: Another similar compound with aromatic rings and amine groups.
Uniqueness
4,4’-Oxybis(butan-1-amine) is unique due to its aliphatic nature, which imparts different chemical and physical properties compared to its aromatic counterparts. The flexibility of the butyl groups and the presence of the ether linkage make it suitable for specific applications in polymer chemistry and pharmaceuticals .
Propiedades
Número CAS |
42968-72-9 |
|---|---|
Fórmula molecular |
C8H20N2O |
Peso molecular |
160.26 g/mol |
Nombre IUPAC |
4-(4-aminobutoxy)butan-1-amine |
InChI |
InChI=1S/C8H20N2O/c9-5-1-3-7-11-8-4-2-6-10/h1-10H2 |
Clave InChI |
FDPCVOXXUBYMTQ-UHFFFAOYSA-N |
SMILES canónico |
C(CCOCCCCN)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


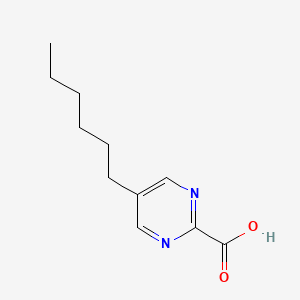
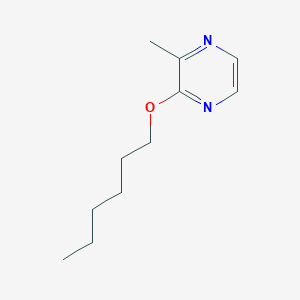
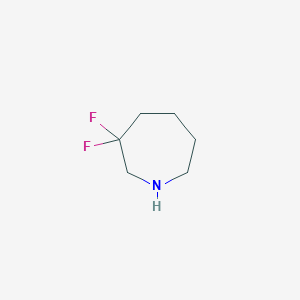
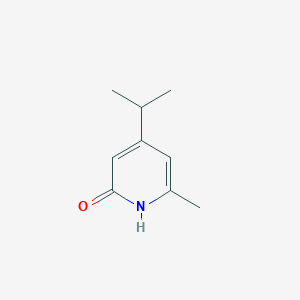
![Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydrofuran-2-ylmethyl)amine](/img/structure/B13098338.png)
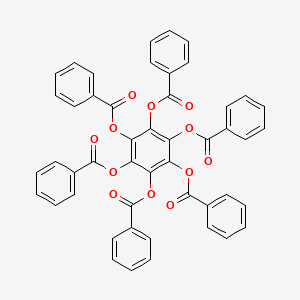


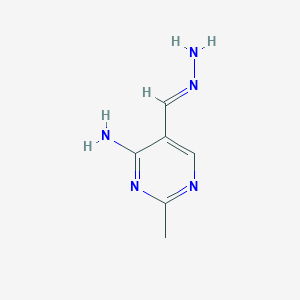
![3-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13098356.png)
![7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13098361.png)

